molecular formula C18H18ClN3O3S B2445145 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide CAS No. 953234-52-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide

Cat. No.: B2445145
CAS No.: 953234-52-1
M. Wt: 391.87
InChI Key: WDKJGBIMCDKCDT-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a sophisticated chemical hybrid featuring a benzothiazole core linked to an isoxazole carboxamide via a tetrahydrofuran-methyl substituent. This molecular architecture, which incorporates multiple nitrogen and oxygen heterocycles, is designed to interact with specific biological targets and is intended exclusively for research applications in medicinal chemistry and drug discovery. The compound's structure is engineered for exploration in biochemical pathways, leveraging the known pharmacological significance of its constituent heterocycles. The benzothiazole moiety is a privileged scaffold in medicinal chemistry, frequently found in compounds with a wide range of biological activities . Similarly, the isoxazole ring is a common pharmacophore that can contribute to a molecule's ability to bind selectively to enzymes or receptors . The integration of these systems with a tetrahydrofuran linker creates a unique three-dimensional structure, making it a valuable chemical tool for researchers investigating new therapeutic agents, particularly in oncology and infectious diseases. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for ensuring safe handling and compliance with all applicable regulations concerning the use of such specialized chemicals.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-(oxolan-2-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-10-5-6-13(19)16-15(10)20-18(26-16)22(9-12-4-3-7-24-12)17(23)14-8-11(2)21-25-14/h5-6,8,12H,3-4,7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDKJGBIMCDKCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N(CC3CCCO3)C(=O)C4=CC(=NO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide are largely determined by its interactions with various biomolecules. For instance, benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, suggesting that they may interact with enzymes or proteins involved in the life cycle of Mycobacterium tuberculosis.

Cellular Effects

Benzothiazole derivatives have been reported to exhibit significant activity against various bacterial strains, suggesting that they may influence cellular function by disrupting bacterial cell signaling pathways, gene expression, or metabolic processes.

Biological Activity

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

Molecular Formula: C18H18ClN3O3S
Molecular Weight: Approximately 373.87 g/mol

The compound features several key structural components:

  • Benzo[d]thiazole moiety
  • Isoxazole ring
  • Tetrahydrofuran group

These structural characteristics suggest a diverse range of potential interactions within biological systems.

Antibacterial Activity

Research has indicated that this compound exhibits moderate antibacterial properties. A study published in Bioorganic & Medicinal Chemistry evaluated its in vitro activity against various bacterial strains, including:

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Pseudomonas aeruginosaModerate

The results suggest that this compound may have potential as an antibiotic, warranting further investigation into its mechanisms of action and efficacy against resistant strains .

Anticancer Potential

The anticancer properties of compounds similar to this compound have been explored in various studies. The presence of thiazole and isoxazole rings is often correlated with cytotoxic activity.

Case Studies

  • Thiazole Derivatives : A study demonstrated that thiazole-containing compounds exhibited significant cytotoxic effects against cancer cell lines. For instance, compounds with similar structures showed IC50 values in the low micromolar range against various cancer types .
  • Isoxazole Compounds : Another research highlighted the role of isoxazole derivatives in inhibiting tumor growth, with some compounds achieving IC50 values lower than standard chemotherapeutics like doxorubicin .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Interaction studies suggest that the compound could inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Cell Signaling Pathways : The compound may influence cellular signaling pathways, leading to apoptosis in cancer cells or disruption of bacterial metabolism .

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that modifications on the benzo[d]thiazole and isoxazole rings significantly affect biological activity. For example:

Compound NameKey Structural FeaturesActivity Level
N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazoleBenzo[d]thiazole, isoxazole, pyridineInvestigated for anti-inflammatory activity
4-chloro-N-(5-chloro-2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamideSulfonamide groupKnown for antibacterial properties
N-(3-benzylisoxazolyl)-N-(pyridinyl)methanesulfonamideIsoxazole, sulfonamideExplored for its role in cancer therapies

These comparisons highlight the importance of specific functional groups in modulating the biological activity of similar compounds .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxamide?

  • Methodological Answer : The compound’s synthesis likely involves multi-step heterocyclic coupling. Key steps include:

  • Amide bond formation : Reacting chlorinated benzothiazole derivatives with isoxazole-carboxylic acid precursors using coupling agents (e.g., chloroacetyl chloride) in solvents like dioxane or acetonitrile, with triethylamine as a base .
  • Cyclization : For benzothiazole and isoxazole ring closure, iodine in DMF with triethylamine can promote cyclization by sulfur elimination, as seen in analogous thiadiazole syntheses .
  • Intermediate purification : Recrystallization from ethanol-DMF mixtures ensures high purity, similar to thiophene-carboxamide derivatives .

Q. How is the compound characterized structurally and chemically?

  • Methodological Answer :

  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent patterns (e.g., tetrahydrofuran methyl groups, chloro-benzothiazole protons). Peaks at δ 2.1–2.5 ppm may indicate methyl groups, while aromatic protons appear at δ 6.5–8.0 ppm .
  • X-ray diffraction : Resolves crystal packing and confirms stereochemistry, especially for chiral centers in the tetrahydrofuran moiety .
  • FT-IR : Confirms amide C=O stretches (~1650 cm1^{-1}) and benzothiazole C-S bonds (~680 cm1^{-1}) .

Q. What intermediates are critical in its synthesis?

  • Methodological Answer : Key intermediates include:

  • Chlorinated benzothiazole precursors : Synthesized via condensation of 7-chloro-4-methylbenzo[d]thiazol-2-amine with activated carbonyl reagents .
  • N-((tetrahydrofuran-2-yl)methyl)isoxazole-5-carboxylic acid : Prepared by alkylation of isoxazole-5-carboxylic acid with tetrahydrofurfuryl bromide under basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized using statistical experimental design?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters like temperature, solvent polarity, and reagent stoichiometry. For example, optimize cyclization efficiency by testing iodine concentrations (0.1–1.0 eq.) in DMF at 80–120°C .
  • Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. yield) to identify optimal conditions .

Q. How to resolve contradictions in proposed reaction mechanisms (e.g., cyclization pathways)?

  • Methodological Answer :

  • Mechanistic probes : Use isotopic labeling (e.g., 34^{34}S) to track sulfur elimination during cyclization, as conflicting studies may propose radical vs. ionic pathways .
  • Kinetic studies : Monitor intermediate formation via in-situ IR or HPLC to distinguish between stepwise and concerted mechanisms .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :

  • DFT calculations : Simulate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For example, calculate charge distribution on the benzothiazole ring to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Model solubility in aqueous-organic mixtures (e.g., DMF-water) to guide formulation .

Q. How to address stability issues under varying pH and temperature?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound at 40–60°C and pH 1–13 for 1–4 weeks. Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of the amide bond at low pH) .
  • Lyophilization : For long-term storage, lyophilize from tert-butanol/water mixtures to prevent hydrolysis .

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